

# Inter-laboratory comparison of Daclatasvir Impurity C analysis

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## Compound of Interest

Compound Name: Daclatasvir Impurity C

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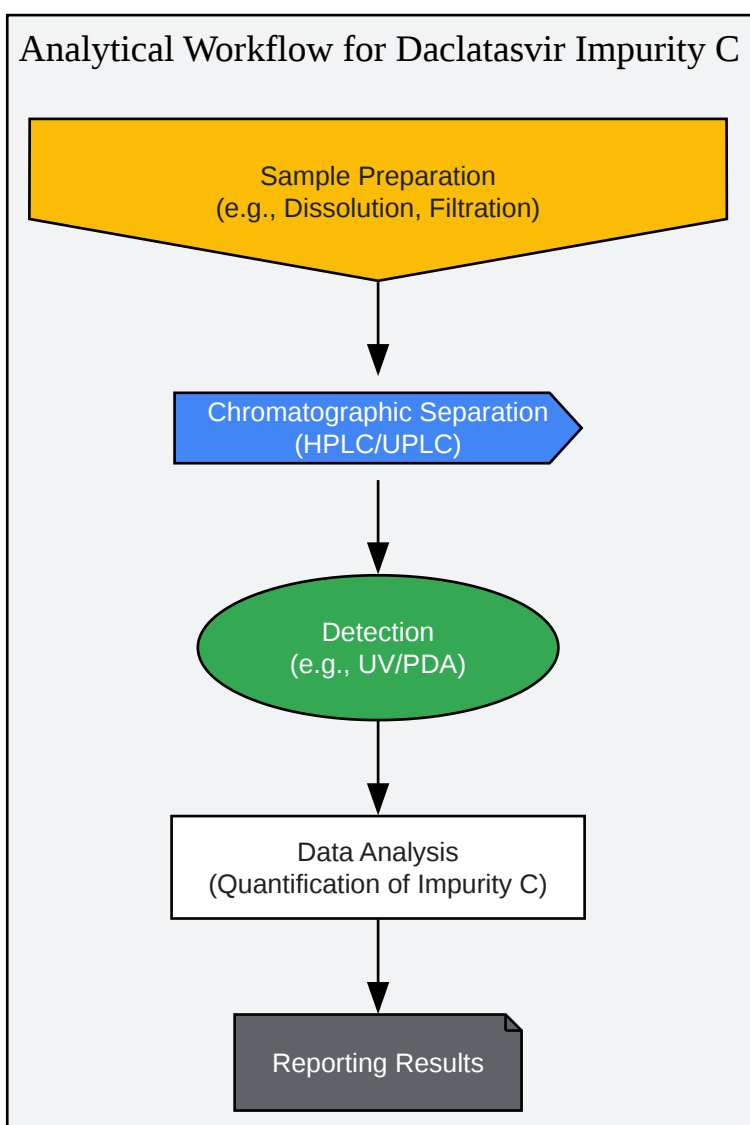
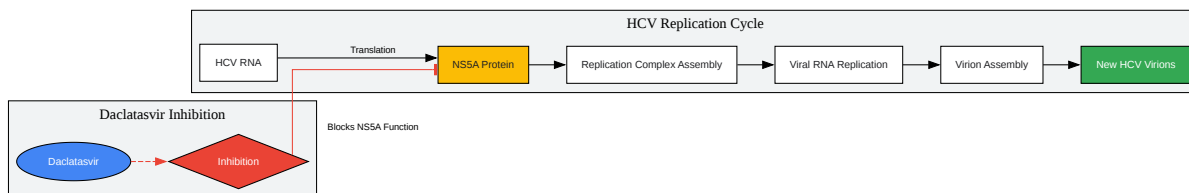
## A Comparative Guide to the Analysis of Daclatasvir Impurity C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of **Daclatasvir Impurity C**, a critical quality attribute in the manufacturing of the hepatitis C antiviral drug, Daclatasvir. Ensuring the purity of Daclatasvir is paramount to its safety and efficacy, as impurities can impact patient health and lead to regulatory challenges.<sup>[1]</sup> This document summarizes key performance data from published analytical methods, offering a resource for laboratories to evaluate and select appropriate techniques for impurity analysis.

## Mechanism of Action of Daclatasvir

Daclatasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).<sup>[2][3][4][5]</sup> NS5A is a crucial phosphoprotein involved in viral RNA replication and virion assembly.<sup>[3][4][5]</sup> Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its function.<sup>[2]</sup> This inhibition prevents the formation of the viral replication complex, thereby suppressing viral RNA synthesis and the assembly of new viral particles.<sup>[2]</sup> Studies have also indicated that Daclatasvir's therapeutic effects may involve the downregulation of the TNF- $\alpha$  / NF- $\kappa$ B signaling pathway.<sup>[6]</sup>



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